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Compound of Interest

Compound Name: 6-Methylanthranilic acid

Cat. No.: B1198090 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 6-
Methylanthranilic acid (also known as 2-Amino-6-methylbenzoic acid), a valuable compound

in pharmaceutical and organic synthesis. This document presents available Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a structured format,

alongside detailed experimental protocols to aid in research and development.

Core Spectroscopic Data
The following tables summarize the essential spectroscopic data for 6-Methylanthranilic acid.

Table 1: Nuclear Magnetic Resonance (NMR)
Spectroscopy Data
¹H NMR Spectroscopic Data (Predicted)

Chemical Shift (ppm) Multiplicity Assignment

~7.8 d Aromatic H

~7.3 t Aromatic H

~6.7 d Aromatic H

~2.4 s Methyl (-CH₃)
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¹³C NMR Spectroscopic Data (Predicted)

Chemical Shift (ppm) Assignment

~170 Carboxylic Acid (C=O)

~150 Aromatic C-NH₂

~138 Aromatic C-CH₃

~133 Aromatic C-H

~128 Aromatic C-H

~118 Aromatic C-COOH

~115 Aromatic C-H

~20 Methyl (-CH₃)

Note: The NMR data presented is based on predictive models and data from structurally similar

compounds. Experimental values may vary based on solvent and other experimental

conditions.

Table 2: Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹) Description

~3485 Asymmetric N-H Stretch (Amino group)

~3375 Symmetric N-H Stretch (Amino group)

3100-2500 Broad O-H Stretch (Carboxylic acid)

~1700 C=O Stretch (Carboxylic acid)

~1620 N-H Bend (Amino group)

~1580, ~1470 C=C Stretch (Aromatic ring)

Table 3: Mass Spectrometry (MS) Data

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1198090?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


m/z Relative Intensity (%) Assignment

151 High [M]⁺ (Molecular Ion)

134 High [M-OH]⁺

106 Moderate [M-COOH]⁺

77 Moderate [C₆H₅]⁺

Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are outlined below. These

protocols are generalized and may require optimization based on the specific instrumentation

used.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of 6-Methylanthranilic acid.

Methodology:

Sample Preparation: Dissolve approximately 10-20 mg of 6-Methylanthranilic acid in a

suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to a volume of 0.6-0.7 mL in an NMR

tube.

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Data Acquisition:

Acquire a one-dimensional proton spectrum.

Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and

a relaxation delay of 1-5 seconds.

Set the spectral width to cover a range of 0-12 ppm.

¹³C NMR Data Acquisition:
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Acquire a one-dimensional carbon spectrum with proton decoupling.

A greater number of scans will be necessary due to the low natural abundance of ¹³C.

Set the spectral width to cover a range of 0-200 ppm.

Data Processing: Process the acquired Free Induction Decay (FID) with Fourier

transformation. Reference the spectra to the residual solvent peak or an internal standard

(e.g., Tetramethylsilane, TMS).

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in 6-Methylanthranilic acid.

Methodology:

Sample Preparation: For Attenuated Total Reflectance (ATR)-FTIR, place a small amount of

the solid sample directly onto the ATR crystal. For KBr pellet method, mix a small amount of

the sample with dry KBr powder and press into a thin pellet.

Instrumentation: Use a benchtop FT-IR spectrometer.

Data Acquisition:

Collect a background spectrum of the empty ATR crystal or the KBr pellet.

Collect the sample spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

Co-add 16 to 32 scans to enhance the signal-to-noise ratio.

Data Processing: The instrument's software will automatically subtract the background from

the sample spectrum to generate the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of 6-Methylanthranilic
acid.

Methodology:
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Sample Preparation: Dissolve a small quantity of the sample in a volatile solvent like

methanol or acetonitrile.

Instrumentation: Employ a mass spectrometer with an appropriate ionization source (e.g.,

Electron Ionization - EI) and mass analyzer (e.g., Quadrupole or Time-of-Flight - TOF).

Data Acquisition: Introduce the sample into the ion source. The resulting ions are then

separated by the mass analyzer based on their mass-to-charge ratio (m/z).

Data Analysis: Identify the molecular ion peak ([M]⁺) to confirm the molecular weight.

Analyze the fragmentation pattern to deduce structural information.

Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of a

chemical compound like 6-Methylanthranilic acid.
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Caption: A logical workflow for the spectroscopic analysis of 6-Methylanthranilic acid.

To cite this document: BenchChem. [Spectroscopic Profile of 6-Methylanthranilic Acid: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1198090#spectroscopic-data-of-6-methylanthranilic-
acid-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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